2-(5-Bromothiophen-3-yl)ethan-1-amine
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Overview
Description
2-(5-Bromothiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to the thiophene ring and an amine group attached to the ethan-1-yl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)ethan-1-amine typically involves the bromination of thiophene followed by the introduction of the ethan-1-amine group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with ethylamine under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives or modified thiophene rings.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)ethan-1-amine
- 2-(3-Bromothiophen-2-yl)ethan-1-amine
- 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(5-Bromothiophen-3-yl)ethan-1-amine is unique due to the specific position of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H8BrNS |
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Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNS/c7-6-3-5(1-2-8)4-9-6/h3-4H,1-2,8H2 |
InChI Key |
YNMURIPRLKHKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCN)Br |
Origin of Product |
United States |
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